(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol
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Overview
Description
(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol: is a complex organic compound that features a pyrazole ring substituted with a tert-butyldiphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol typically involves multiple steps, including the protection of hydroxyl groups and the formation of the pyrazole ring. One common method involves the reaction of a suitable pyrazole precursor with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the silyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Nucleophiles such as RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The tert-butyldiphenylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S,5R,6S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (3-(((tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol
Uniqueness
The uniqueness of (5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1h-pyrazol-3-yl)methanol lies in its specific substitution pattern and the presence of the pyrazole ring
Properties
Molecular Formula |
C22H28N2O2Si |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
[5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C22H28N2O2Si/c1-22(2,3)27(20-11-7-5-8-12-20,21-13-9-6-10-14-21)26-17-19-15-18(16-25)23-24(19)4/h5-15,25H,16-17H2,1-4H3 |
InChI Key |
SQKTYOVHKXOPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=NN3C)CO |
Origin of Product |
United States |
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